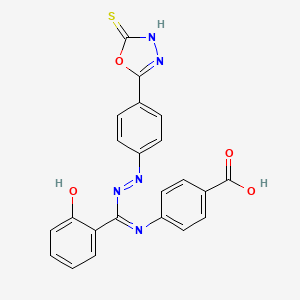
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)(2-hydroxyphenyl)methylene)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)(2-hydroxyphenyl)methylene)amino)- is a complex organic compound that features a benzoic acid core with multiple functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)(2-hydroxyphenyl)methylene)amino)- typically involves multiple steps. One common route includes the formation of the 1,3,4-oxadiazole ring, followed by azo coupling and subsequent functionalization of the benzoic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)(2-hydroxyphenyl)methylene)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzoic acid core.
Reduction: Reduction reactions can alter the azo group, potentially converting it into an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)(2-hydroxyphenyl)methylene)amino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Medicine: Potential therapeutic applications include antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)(2-hydroxyphenyl)methylene)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different functional groups.
Azo compounds: Molecules containing the azo group (-N=N-) with varying substituents.
Oxadiazole derivatives: Compounds featuring the 1,3,4-oxadiazole ring with different functional groups.
Uniqueness
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)(2-hydroxyphenyl)methylene)amino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
134895-15-1 |
|---|---|
Molecular Formula |
C22H15N5O4S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-[[(2-hydroxyphenyl)-[[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]diazenyl]methylidene]amino]benzoic acid |
InChI |
InChI=1S/C22H15N5O4S/c28-18-4-2-1-3-17(18)19(23-15-9-7-14(8-10-15)21(29)30)25-24-16-11-5-13(6-12-16)20-26-27-22(32)31-20/h1-12,28H,(H,27,32)(H,29,30) |
InChI Key |
MAKFHGMIGLHJRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NC2=CC=C(C=C2)C(=O)O)N=NC3=CC=C(C=C3)C4=NNC(=S)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















